3-[(2-Ethoxyacetyl)amino]benzoic acid
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Overview
Description
3-[(Ethoxyacetyl)amino]benzoic acid is an organic compound with the molecular formula C11H13NO4. It is a derivative of benzoic acid, where the amino group is substituted with an ethoxyacetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethoxyacetyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with ethoxyacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amino group of 3-aminobenzoic acid and the ethoxyacetyl group .
Industrial Production Methods
Industrial production methods for 3-[(Ethoxyacetyl)amino]benzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial process include dichloromethane and ethanol .
Chemical Reactions Analysis
Types of Reactions
3-[(Ethoxyacetyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethoxyacetyl group to an ethyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of ethyl-substituted benzoic acids.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-[(Ethoxyacetyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Ethoxyacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory responses and pain pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzoic acid: The parent compound, which lacks the ethoxyacetyl group.
4-[(Ethoxyacetyl)amino]benzoic acid: A positional isomer with the ethoxyacetyl group at the para position.
2-[(Ethoxyacetyl)amino]benzoic acid: Another positional isomer with the ethoxyacetyl group at the ortho position.
Uniqueness
3-[(Ethoxyacetyl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyacetyl group enhances its solubility and reactivity compared to its parent compound and other isomers .
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
3-[(2-ethoxyacetyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-16-7-10(13)12-9-5-3-4-8(6-9)11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
XAWMZMVMSLIZPJ-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=CC=CC(=C1)C(=O)O |
Canonical SMILES |
CCOCC(=O)NC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
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